molecular formula C28H32BrN7O3 B11665975 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11665975
M. Wt: 594.5 g/mol
InChI Key: BIYPWYSJERAERZ-NDZAJKAJSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a triazine ring, piperidine groups, and a bromobenzoate moiety, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazine core, followed by the introduction of piperidine groups through nucleophilic substitution reactions. The hydrazine linkage is then formed via condensation reactions, and finally, the bromobenzoate moiety is attached through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazine ring or the hydrazine linkage.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and piperidine groups play a crucial role in binding to these targets, while the hydrazine linkage and bromobenzoate moiety contribute to the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.

    4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the bromobenzoate moiety, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H32BrN7O3

Molecular Weight

594.5 g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C28H32BrN7O3/c1-38-24-18-20(12-13-23(24)39-25(37)21-10-4-5-11-22(21)29)19-30-34-26-31-27(35-14-6-2-7-15-35)33-28(32-26)36-16-8-3-9-17-36/h4-5,10-13,18-19H,2-3,6-9,14-17H2,1H3,(H,31,32,33,34)/b30-19+

InChI Key

BIYPWYSJERAERZ-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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